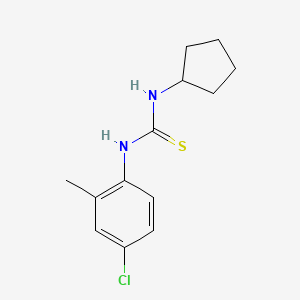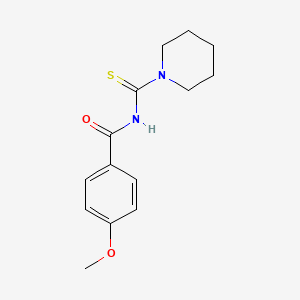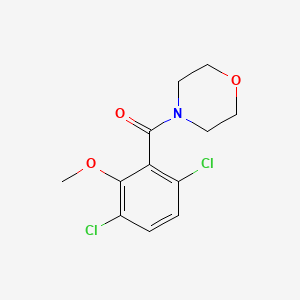
4-(3,6-dichloro-2-methoxybenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,6-dichloro-2-methoxybenzoyl)morpholine, also known as DCMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DCMB is a morpholine derivative that contains a benzoyl group and two chlorine atoms, along with a methoxy group. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-(3,6-dichloro-2-methoxybenzoyl)morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(3,6-dichloro-2-methoxybenzoyl)morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. The compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. In addition, 4-(3,6-dichloro-2-methoxybenzoyl)morpholine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
4-(3,6-dichloro-2-methoxybenzoyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. The compound has also been shown to inhibit the replication of HCV and HIV. In addition, 4-(3,6-dichloro-2-methoxybenzoyl)morpholine has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,6-dichloro-2-methoxybenzoyl)morpholine has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. The compound is also relatively easy to synthesize using standard techniques. However, 4-(3,6-dichloro-2-methoxybenzoyl)morpholine has some limitations, including its relatively low solubility in water, which can make it challenging to use in some assays. In addition, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-(3,6-dichloro-2-methoxybenzoyl)morpholine, including the development of more efficient and selective synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential therapeutic applications in various disease models. In addition, the development of 4-(3,6-dichloro-2-methoxybenzoyl)morpholine derivatives with improved properties and activity profiles may lead to the discovery of new drugs for the treatment of cancer, viral infections, and other diseases.
Synthesemethoden
4-(3,6-dichloro-2-methoxybenzoyl)morpholine can be synthesized using various methods, including the reaction of 3,6-dichloro-2-methoxybenzoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). Another method involves the reaction of 3,6-dichloro-2-methoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine (TEA) or pyridine. The yield and purity of the synthesized 4-(3,6-dichloro-2-methoxybenzoyl)morpholine can be improved by using appropriate reaction conditions and purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(3,6-dichloro-2-methoxybenzoyl)morpholine has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 4-(3,6-dichloro-2-methoxybenzoyl)morpholine has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been found to inhibit cell proliferation and induce apoptosis. The compound has also been shown to inhibit the replication of hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
(3,6-dichloro-2-methoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-17-11-9(14)3-2-8(13)10(11)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXPDPXMRYSVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)N2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

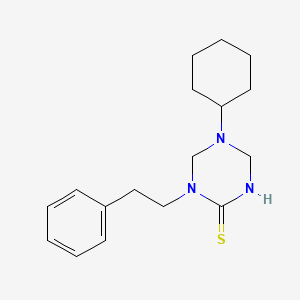

![N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5870307.png)
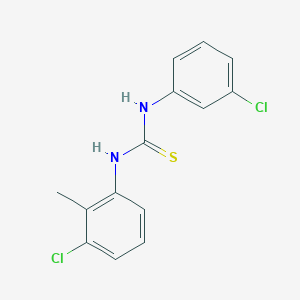
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)

